3,3-Dimethyl-1,5-dioxonane-6,9-dione
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Overview
Description
3,3-Dimethyl-1,5-dioxonane-6,9-dione is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol. This compound is characterized by its unique structure, which includes a dioxonane ring with two ketone groups at positions 1 and 5, and two methyl groups at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxonane-6,9-dione typically involves the reaction of neopentyl glycol with succinic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5-dioxonane-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1,5-dioxonane-6,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,5-dioxonane-6,9-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the formation of the desired products . The specific pathways involved depend on the nature of the enzyme and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-1,4-dioxane-2,5-dione .
- 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione .
- 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione .
Uniqueness
3,3-Dimethyl-1,5-dioxonane-6,9-dione is unique due to its specific ring structure and the presence of two ketone groups at positions 1 and 5. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Additionally, the presence of two methyl groups at position 3 enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
7445-18-3 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3,3-dimethyl-1,5-dioxonane-6,9-dione |
InChI |
InChI=1S/C9H14O4/c1-9(2)5-12-7(10)3-4-8(11)13-6-9/h3-6H2,1-2H3 |
InChI Key |
OYTPRMNLNFBYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)CCC(=O)OC1)C |
Origin of Product |
United States |
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